molecular formula C12H13Br2N3O2S B4368155 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

Cat. No. B4368155
M. Wt: 423.13 g/mol
InChI Key: SVNOJOXVATXXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors in the body, leading to the modulation of various biochemical pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide vary depending on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been reported to reduce inflammation and oxidative stress in various animal models. In material science, it has been used to synthesize polymers and materials with unique properties, such as high thermal stability and electrical conductivity. In environmental science, it has been employed as a probe for the detection of heavy metal ions in water.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the use of 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide. These include:
1. Further studies on its mechanism of action and potential targets in the body.
2. Development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties.
3. Use of this compound as a probe for the detection of other biomolecules or environmental pollutants.
4. Investigation of its potential applications in other fields, such as agriculture and food science.
5. Development of new synthetic methods for the production of this compound and its derivatives.
In conclusion, 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.

Scientific Research Applications

4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In material science, it has been used as a precursor for the synthesis of novel polymers and materials. In environmental science, it has been employed as a probe for the detection of heavy metal ions in water.

properties

IUPAC Name

4-bromo-N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2N3O2S/c1-16(8-12-11(14)7-15-17(12)2)20(18,19)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNOJOXVATXXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.